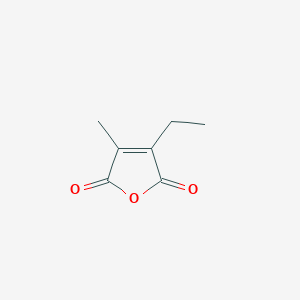

Ethylmethylmaleic anhydride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-4-methylfuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-3-5-4(2)6(8)10-7(5)9/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUUAOZFEUKPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189026 | |

| Record name | 2,5-Furandione, 3-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3552-33-8 | |

| Record name | 2,5-Furandione, 3-ethyl-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003552338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, 3-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethylmethylmaleic Anhydride and Analogous Anhydride Structures

Traditional Preparative Routes for Anhydrides

The classical methods for synthesizing cyclic anhydrides have been well-established for decades. These routes are often characterized by their straightforward reaction conditions and readily available starting materials.

Dehydration Protocols of Corresponding Dicarboxylic Acids

The most direct method for the preparation of a cyclic anhydride (B1165640) is the dehydration of its corresponding dicarboxylic acid. allen.inchemguide.co.uk This process involves the removal of a molecule of water from the two carboxylic acid groups, leading to the formation of the anhydride ring. allen.inchemguide.co.uk For dicarboxylic acids that can form a five- or six-membered ring, this intramolecular dehydration can often be achieved by heating. libretexts.org

The general reaction is as follows: HOOC-R-COOH → (R(CO)₂O) + H₂O

Strong dehydrating agents, such as phosphorus pentoxide (P₄O₁₀) or acetic anhydride, can be employed to facilitate this reaction, particularly for less reactive dicarboxylic acids. allen.in For instance, heating two molecules of a carboxylic acid like acetic acid in the presence of a strong dehydrating agent yields the corresponding anhydride. allen.inkhanacademy.org

A summary of common dehydrating agents used in the synthesis of anhydrides is presented below.

| Dehydrating Agent | Conditions | Reference |

| Heat | High temperatures | libretexts.org |

| Phosphorus Pentoxide (P₄O₁₀) | Varies | allen.in |

| Acetic Anhydride | Varies | allen.in |

Utilization of Acyl Halides with Carboxylate Salts in Anhydride Formation

Another widely used traditional method for anhydride synthesis involves the reaction of an acyl halide with a carboxylate salt. niscpr.res.inresearchgate.net This nucleophilic acyl substitution reaction is versatile and can be used to prepare both symmetrical and unsymmetrical anhydrides. niscpr.res.inuomustansiriyah.edu.iq The reaction of an acyl chloride with a carboxylate anion is a common and effective way to produce anhydrides. khanacademy.org

The general scheme for this reaction is: R-COCl + R'-COONa → R-CO-O-CO-R' + NaCl

This method is particularly advantageous for the synthesis of mixed anhydrides, where the two acyl groups are different. uomustansiriyah.edu.iqgoogle.com Various metal carboxylates, including those of thallium, mercury, silver, and sodium, have been utilized for this purpose. niscpr.res.in Zinc carboxylates, which can be prepared from zinc oxide and carboxylic acids, also react with acid chlorides to form anhydrides in high yields under aprotic conditions. niscpr.res.in The use of a weak base like pyridine (B92270) is often employed to neutralize the hydrochloric acid byproduct when starting from a carboxylic acid and an acyl chloride. pressbooks.pub

Advanced Synthetic Strategies for Maleic Anhydride Derivatives

In recent years, significant advancements in synthetic methodologies have led to the development of more sophisticated and efficient routes to maleic anhydride derivatives. These modern strategies often offer advantages in terms of catalytic efficiency, enantioselectivity, and process intensification.

Catalytic Approaches to Anhydride Synthesis (e.g., Phosphine-Catalyzed Carbonylation)

Catalytic methods have emerged as powerful tools for anhydride synthesis. Phosphine-catalyzed reactions, in particular, have shown promise. For example, phosphine-catalyzed reactions of alkynoates with acid anhydrides can lead to the synthesis of polysubstituted olefins and dienes. rsc.org

Palladium-catalyzed carbonylation reactions represent another significant advancement. The carbonylation of alkynes is a key method for producing maleic anhydrides. researchgate.net Recent research has demonstrated that nickel, when paired with organic imidazole (B134444) derivatives, can serve as an excellent and more sustainable catalyst for carbonylation reactions to produce anhydrides, offering an alternative to more expensive precious metals like rhodium. unc.edu Furthermore, the carbonylative telomerization of 1,3-butadiene (B125203) with carboxylic acids, catalyzed by palladium and a phosphine (B1218219) ligand, can produce mixed anhydrides. rsc.org The carbonylation of alkenes with carboxylic acids, catalyzed by a palladium phosphine system, has also been explored for the synthesis of long-chain anhydrides. researchgate.net Similarly, the carbonylation of acrylic acid using a cobalt carbonyl catalyst modified with a phosphine ligand can yield succinic anhydride. researchgate.net

A notable development is the palladium-catalyzed C-H carbonylation of aliphatic acids, which allows for the synthesis of cyclic anhydrides, including succinic anhydrides. nih.gov

Enantioselective Desymmetrization of Meso-Anhydrides: Pathways and Catalysts

The asymmetric desymmetrization of meso-anhydrides is a powerful strategy for accessing chiral building blocks. nih.gov This process involves the selective reaction of a nucleophile with one of the two enantiotopic carbonyl groups of a meso-anhydride, catalyzed by a chiral catalyst.

Various catalysts have been developed for this purpose. Chiral amino alcohols have been investigated as catalysts for the alcoholysis of cyclic meso-anhydrides, with studies suggesting a general base catalysis pathway is favored over a nucleophilic catalysis pathway. nih.govcore.ac.uk Cinchona alkaloids and their derivatives have also proven to be effective catalysts for the asymmetric methanolysis of cyclic anhydrides, yielding chiral hemiesters with good enantioselectivity. brandeis.edu

Metal-based catalysts have also been extensively explored. Nickel-catalyzed asymmetric reductive cross-coupling reactions have been developed for the desymmetrization of meso-anhydrides, allowing for the synthesis of enantioenriched products. chemrxiv.org Rhodium-based catalyst systems have also been successfully applied to the enantioselective desymmetrization of cyclic anhydrides using organozinc nucleophiles. rhhz.net

| Catalyst Type | Nucleophile | Product | Reference |

| Chiral Amino Alcohols | Alcohols | Chiral Hemesters | nih.govcore.ac.uk |

| Cinchona Alkaloids | Alcohols | Chiral Hemesters | brandeis.edu |

| Nickel-based Catalysts | Alkyl/Aryl Halides | Enantioenriched Ketones/Acids | chemrxiv.org |

| Rhodium-based Catalysts | Organozinc Reagents | Chiral Keto Acids | rhhz.net |

Microwave-Assisted and Flow Chemistry Synthesis

Modern synthesis techniques such as microwave irradiation and flow chemistry have been applied to the synthesis of anhydrides and their derivatives to enhance reaction rates, improve yields, and enable safer and more sustainable processes. tandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation has been successfully used to accelerate the synthesis of maleic anhydride derivatives. researchgate.net For instance, a rapid, solvent-free, and eco-friendly microwave-assisted method has been developed for the synthesis of maleic anhydride-based polymers. researchgate.net Microwave-assisted synthesis has also been employed to produce N-substituted maleimides from maleic anhydride and amines, often with significantly reduced reaction times compared to conventional heating. tandfonline.comtandfonline.com The Diels-Alder reaction of maleic anhydride with dienes to form substituted succinic anhydrides has also been efficiently carried out using microwave irradiation. semanticscholar.org

Flow Chemistry Synthesis: Flow chemistry offers several advantages for chemical synthesis, including improved safety, better heat and mass transfer, and the potential for process automation and scalability. sci-hub.se The desymmetrization of cyclic anhydrides has been successfully performed in a continuous flow reactor, demonstrating the robustness of the catalyst and allowing for multigram-scale synthesis. acs.org Flow chemistry has also been utilized for various other organic transformations, including those that are hazardous or require precise control over reaction parameters, highlighting its potential for the synthesis of complex molecules. rsc.orgbeilstein-journals.org

Reactivity and Mechanistic Investigations of Ethylmethylmaleic Anhydride

Nucleophilic Acyl Substitution Reactions

The primary mode of reaction for ethylmethylmaleic anhydride (B1165640) is nucleophilic acyl substitution. chemistrytalk.org In these reactions, a nucleophile attacks one of the electrophilic carbonyl carbons. This leads to the opening of the anhydride ring and the formation of a new functional group. libretexts.org The anhydride moiety is highly reactive, second only to acyl chlorides among carboxylic acid derivatives, and readily reacts with a variety of nucleophiles. chemistrytalk.org

Ethylmethylmaleic anhydride reacts with oxygen-based nucleophiles like water (hydrolysis) and alcohols (alcoholysis) to yield ring-opened products. libretexts.orgallen.in These reactions proceed via nucleophilic attack on one of the carbonyl carbons, breaking the acyl-oxygen bond and opening the ring. youtube.com

Hydrolysis : In the presence of water, this compound undergoes hydrolysis to form the corresponding dicarboxylic acid. byjus.comchemguide.co.uk Because the anhydride is unsymmetrical, the initial ring-opening results in two isomeric carboxylic acid products: 2-ethyl-3-methylmaleic acid. The reaction is often slow at room temperature but can be accelerated by gentle heating. chemguide.co.ukthermofisher.com

Alcoholysis : The reaction with an alcohol, known as alcoholysis, yields a monoester derivative of the dicarboxylic acid. libretexts.orgallen.in A base such as pyridine (B92270) is often used to catalyze the reaction and neutralize the carboxylic acid produced. libretexts.orglibretexts.org As with hydrolysis, the attack of the alcohol on the unsymmetrical anhydride can lead to two regioisomeric ester-acid products. youtube.com The nucleophile will preferentially attack the carbonyl carbon that is more electrophilic or less sterically hindered. youtube.com

| Reaction Type | Nucleophile | General Products | Notes |

| Hydrolysis | Water (H₂O) | 2-Ethyl-3-methylmaleic acid | Cleaves the anhydride to form a dicarboxylic acid. chemguide.co.uk |

| Alcoholysis | Alcohol (R'OH) | A mixture of regioisomeric monoesters (ester-carboxylic acids) | Forms an ester and a carboxylic acid functional group. libretexts.orgyoutube.com |

Nitrogen-based nucleophiles, such as ammonia (B1221849) and primary or secondary amines, react with this compound in a process called aminolysis. libretexts.orgwikipedia.org This reaction opens the anhydride ring to form an amide and a carboxylic acid functional group. allen.inlibretexts.org Typically, two equivalents of the amine are required; the first acts as the nucleophile, and the second acts as a base to deprotonate the intermediate and neutralize the carboxylic acid byproduct, preventing it from forming an unreactive ammonium (B1175870) salt with the remaining amine. libretexts.orgyoutube.comyoutube.com

The reaction involves the nucleophilic amine attacking a carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield the amide-acid product. youtube.comyoutube.com

| Nucleophile | General Products | Stoichiometry |

| Ammonia (NH₃) | A mixture of regioisomeric amide-acids | Requires 2 equivalents of ammonia. libretexts.org |

| Primary Amine (R'NH₂) | A mixture of regioisomeric N-substituted amide-acids | Requires 2 equivalents of the primary amine. youtube.com |

| Secondary Amine (R'₂NH) | A mixture of regioisomeric N,N-disubstituted amide-acids | Requires 2 equivalents of the secondary amine. youtube.com |

The reactions of this compound with nucleophiles proceed through a characteristic nucleophilic acyl substitution mechanism, often referred to as an addition-elimination mechanism. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack (Addition): The reaction is initiated when the nucleophile attacks one of the two electrophilic carbonyl carbons of the anhydride. youtube.comquora.com This breaks the carbon-oxygen π-bond, and the electrons are pushed onto the carbonyl oxygen, forming a negatively charged tetrahedral intermediate. libretexts.orgyoutube.com For an unsymmetrical anhydride like this compound, the nucleophile can attack either of the two non-equivalent carbonyls. The site of attack is influenced by both steric hindrance and electronic effects from the adjacent ethyl and methyl groups. youtube.com

Leaving Group Departure (Elimination): The tetrahedral intermediate is transient and collapses. youtube.com The lone pair on the negatively charged oxygen reforms the carbon-oxygen double bond. quora.com Concurrently, the bond to the leaving group is broken. In this case, the leaving group is a carboxylate anion, which is a relatively good leaving group due to resonance stabilization. libretexts.orgquora.com This step results in the opening of the cyclic anhydride ring.

Proton Transfer: When a neutral nucleophile (like water, alcohol, or an amine) is used, the initial product is protonated. A subsequent deprotonation step, often facilitated by a base or a second equivalent of the nucleophile, yields the final neutral product. libretexts.orglibretexts.org

Pericyclic Reactions (e.g., Diels-Alder Reactions)

This compound can act as a dienophile in pericyclic reactions, most notably the Diels-Alder reaction. wikipedia.orgebsco.com The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgamherst.edu Maleic anhydride and its derivatives are classic examples of powerful dienophiles because the electron-withdrawing anhydride group makes the alkene carbons electron-poor and thus more reactive toward electron-rich dienes. libretexts.org

The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. uhcl.edu When this compound reacts with a cyclic diene like cyclopentadiene, a bicyclic adduct is formed, with a strong preference for the endo product due to favorable secondary orbital interactions in the transition state. libretexts.org

| Diene | Reaction Type | Product | Key Features |

| 1,3-Butadiene (B125203) | [4+2] Cycloaddition | Substituted cyclohexene (B86901) anhydride | Forms a new six-membered ring. msu.edu |

| Cyclopentadiene | [4+2] Cycloaddition | Bicyclic (endo) adduct | Rapid reaction due to the diene being locked in the required s-cis conformation. libretexts.orgiitk.ac.in |

| Anthracene | [4+2] Cycloaddition | Adduct across the central ring (9,10-positions) | Anthracene acts as the diene component. wikipedia.orgamherst.edu |

Ring-Opening Reactions for Derivatization

The ring-opening reactions of this compound are fundamental for its use in chemical synthesis as a method for derivatization. By reacting the anhydride with various nucleophiles, the cyclic precursor is converted into linear, difunctional molecules. These derivatives serve as versatile building blocks for more complex structures.

Hydrolysis and Alcoholysis provide access to dicarboxylic acids and ester-acids, respectively. wikipedia.org These products can be used in the synthesis of polyesters and other polymers or as starting materials for pharmaceuticals and fine chemicals.

Aminolysis leads to the formation of amide-acids. wikipedia.org These compounds are precursors to polyamides and can be cyclized to form imides.

Derivatization for Analysis : Chemical derivatization using anhydrides is also a technique in other fields. For instance, trimethylacetic anhydride is used to derivatize amine groups in proteins for mass spectrometry analysis, highlighting the general utility of the anhydride group's reactivity for chemical modification. nih.gov

The ability to introduce two distinct functional groups (e.g., an ester and a carboxylic acid) with specific, albeit often mixed, regiochemistry makes this compound a useful starting point for creating molecules with tailored properties.

Polymerization Mechanisms Involving Anhydride Moieties

The reactive nature of the anhydride ring and the presence of a double bond allow this compound to participate in polymerization reactions through several mechanisms.

Ring-Opening Copolymerization (ROCOP): this compound can undergo alternating copolymerization with epoxides (oxiranes). nih.gov This reaction is typically catalyzed by metal complexes (e.g., chromium or zinc-based) or organocatalysts. mdpi.comrsc.org The mechanism involves the nucleophilic ring-opening of both the epoxide and the anhydride in an alternating sequence, leading to the formation of unsaturated polyesters. mdpi.comrsc.org This method provides access to a wide range of polyesters with the double bond from the maleate (B1232345) unit available for subsequent cross-linking or modification. mdpi.com

Free-Radical Polymerization: The carbon-carbon double bond within the this compound ring can participate in free-radical polymerization. It can be copolymerized with other vinyl monomers, such as styrene (B11656) or acrylates, in the presence of a radical initiator. ajchem-a.comgoogle.com In the resulting polymer, the anhydride moiety is incorporated as a repeating unit along the polymer backbone. ajchem-a.com These anhydride-containing copolymers are synthetically valuable because the anhydride groups can be subsequently hydrolyzed or reacted with alcohols or amines to modify the polymer's properties, such as polarity and solubility. ashland.com

Computational and Theoretical Mechanistic Studies

While specific computational and theoretical mechanistic investigations focused exclusively on this compound are not extensively documented in publicly accessible literature, the principles and methodologies for such studies are well-established. The reactivity and reaction mechanisms of this unsymmetrically substituted maleic anhydride can be thoroughly investigated using a variety of computational chemistry techniques. These methods provide deep insights into the electronic structure, reaction pathways, and energetic landscapes that govern its chemical behavior. The following sections describe how these powerful tools are applied to understand the reactivity of molecules like this compound, drawing on findings from studies on closely related substituted maleic anhydrides.

Density Functional Theory (DFT) Applications for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure and reactivity of organic molecules. researchgate.netresearchgate.net For this compound, DFT calculations would be instrumental in elucidating the mechanisms of its various reactions, such as nucleophilic acyl substitution, cycloadditions, and polymerizations.

DFT methods can be used to map out the entire potential energy surface of a reaction. This involves identifying and optimizing the geometries of all relevant stationary points, including reactants, products, intermediates, and transition states. For instance, in a reaction involving this compound, DFT calculations can predict whether a reaction proceeds through a concerted or a stepwise mechanism. A study on the Diels-Alder reaction between 2,3-dibromo-1,3-butadiene and maleic anhydride, for example, used DFT to show that the neutral reaction is concerted, while the cationic reaction can be either concerted or stepwise. researchgate.net

Furthermore, DFT is employed to calculate the activation energies and reaction enthalpies, which are crucial for predicting reaction rates and equilibria. By comparing the energy barriers of different possible pathways, researchers can determine the most likely mechanism. For example, in the cyclodehydration of N-substituted maleamic acids, DFT calculations have shown that the reaction proceeds via a mixed anhydride intermediate, with the relative stability of the maleimide (B117702) and isomaleimide products depending on the substituent. researchgate.net

The choice of the functional and basis set is critical for the accuracy of DFT results. A variety of functionals, such as B3LYP, M06-2X, and ωB97X-D, are commonly used, often in conjunction with Pople-style (e.g., 6-311++G(d,p)) or other extended basis sets to provide a reliable description of the system's electronics and geometry. researchgate.netsci-hub.se For reactions involving non-covalent interactions, dispersion-corrected functionals are often necessary to achieve accurate results. nih.gov

Table 1: Illustrative DFT-Calculated Energy Barriers for Diels-Alder Reactions of Substituted Maleic Anhydrides

| Diene | Dienophile | DFT Functional/Basis Set | Activation Energy (kcal/mol) | Reference |

| Chiral Anthracene | N-methylmaleimide | M06-2X/6-31+G(d) | 10.5 | sci-hub.se |

| Chiral Anthracene | Methyl-TAD | M06-2X/6-31+G(d) | 3.8 | sci-hub.se |

| 7H-benzo[a]phenalene | Maleic Anhydride | M06-2X/6-311++G(d,p) | Not Specified | researchgate.net |

| 2,3-dibromo-1,3-butadiene | Maleic Anhydride | M06-2X/6-31G* | Not Specified | researchgate.net |

Note: This table is illustrative and presents data for related systems to demonstrate the type of information obtained from DFT calculations. TAD refers to triazolinedione.

Quantum Chemical Calculations of Transition State Structures and Energy Landscapes

Quantum chemical calculations are essential for characterizing the transition state (TS), which is the highest point on the minimum energy path between reactants and products. The geometry and energy of the TS dictate the kinetics of a reaction. For a molecule like this compound, identifying the precise structure of the transition state is key to understanding its reactivity and regioselectivity.

Methods like DFT or higher-level ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2, or Coupled Cluster, CCSD(T)) are used to locate and optimize transition state geometries. nih.gov A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

The analysis of the transition state structure provides valuable mechanistic information. For example, in a cycloaddition reaction, the bond lengths of the forming bonds in the TS can indicate whether the reaction is synchronous (bonds form in unison) or asynchronous (one bond forms ahead of the other). For this compound, which is unsymmetrical, the two possible transition states for addition to a diene would have different energies, leading to a preference for one regioisomeric product over the other.

The energy landscape, which connects reactants, intermediates, transition states, and products, can be constructed from these calculations. This landscape provides a comprehensive picture of the reaction mechanism. The Activation Strain Model (also known as the Distortion/Interaction Model) is a powerful tool used to analyze the activation energy. sci-hub.se It partitions the energy of the transition state into two components: the strain energy required to distort the reactants into their transition state geometries, and the interaction energy between the distorted reactants. sci-hub.se This analysis would reveal how the ethyl and methyl substituents on the maleic anhydride ring influence its reactivity by affecting either the flexibility of the ring or its electronic interaction with a reaction partner.

Table 2: Example of Calculated Transition State Properties for a Diels-Alder Reaction

| Reactants | Method | Forming Bond 1 (Å) | Forming Bond 2 (Å) | Imaginary Frequency (cm⁻¹) | Reference |

| Anthracene + N-methylmaleimide | M06-2X/6-31+G(d) | 2.221 | 2.221 | -364.5 | sci-hub.se |

| Anthracene + Methyl-TAD | M06-2X/6-31+G(d) | 2.147 | 2.147 | -454.1 | sci-hub.se |

Note: This table provides examples from related systems to illustrate the data generated from transition state calculations. The symmetry in bond lengths indicates a synchronous transition state.

Molecular Dynamics Simulations of Anhydride Reactivity

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into reaction dynamics, conformational changes, and the role of the solvent. While classical MD simulations using fixed-valence force fields are not suitable for studying reactions where bonds are formed or broken, reactive force fields (like ReaxFF) or quantum mechanics/molecular mechanics (QM/MM) methods can be employed. dur.ac.uk

In a QM/MM simulation, the reacting core of the system (e.g., this compound and its reaction partner) is treated with a high-level quantum mechanical method, while the surrounding environment (like solvent molecules) is treated with a computationally less expensive classical force field. This approach allows for the study of solvent effects on the reaction mechanism and energy barriers, which is often crucial for accurately modeling reactions in solution.

MD simulations can also be used to explore the conformational landscape of this compound and its reaction products. For instance, MD studies on polymers containing maleic anhydride derivatives have been used to understand their conformational changes in different environments. acs.org Such simulations could reveal how the ethyl and methyl groups influence the flexibility and accessibility of the anhydride ring for a reaction.

Furthermore, reactive molecular dynamics can be used to simulate reaction events directly, providing a dynamic picture of the reaction pathway. By analyzing the trajectories of atoms as the reaction proceeds, researchers can gain a deeper understanding of the factors that drive the system over the transition state. For example, a study on the Diels-Alder reaction of 2,3-dibromo-1,3-butadiene and maleic anhydride used reactive MD to show that rotational energy of the reactants was crucial for promoting the reaction. researchgate.net This level of detail is inaccessible through static calculations of the potential energy surface alone.

Spectroscopic and Advanced Analytical Characterization Methodologies in Research on Ethylmethylmaleic Anhydride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of ethylmethylmaleic anhydride (B1165640), offering precise information about the hydrogen and carbon atomic frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within the ethylmethylmaleic anhydride molecule. The ¹H NMR spectrum provides data on the chemical environment of each proton, their connectivity, and the number of neighboring protons.

For instance, in a related compound, 2,3-dimethylmaleic anhydride, the proton NMR spectrum displays a single peak at 2.07 ppm, which is attributed to the two equivalent methyl groups. researchgate.net In the case of this compound, distinct signals for the ethyl and methyl groups are expected. The ethyl group would typically manifest as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from spin-spin coupling. The methyl group directly attached to the furanone ring would appear as a singlet. This detailed spectral information allows for the unambiguous assignment of the proton signals to their respective positions in the molecular structure.

A study on the Diels-Alder reaction involving methylcyclopentadiene (B1197316) and maleic anhydride highlights the power of ¹H NMR in analyzing complex mixtures of isomers. sapub.org Although the specific data for this compound is not detailed, the principles of using chemical shifts and coupling constants to assign proton environments are directly applicable. sapub.org

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ethyl (-CH2-) | ~2.4-2.6 | Quartet (q) |

| Ethyl (-CH3) | ~1.1-1.3 | Triplet (t) |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, revealing the number of different carbon environments and their electronic nature.

The spectrum for this compound is expected to show signals for the two carbonyl carbons of the anhydride ring, the two olefinic carbons of the furanone ring, and the carbons of the ethyl and methyl substituents. For a similar compound, 2,3-dimethylmaleic anhydride, the ¹³C NMR spectrum shows a signal at 11.58 ppm for the two equivalent methyl carbons and a signal at 165.83 ppm for the two carbonyl carbons. researchgate.net

In another related structure, 3-(4-chlorophenyl)-2,5-furandione, the carbonyl carbons appear at δ 168.2 and 170.1 ppm. For this compound, the chemical shifts of the carbonyl carbons would be in a similar region. The carbons of the ethyl group and the ring-bound methyl group would appear at higher field (lower ppm values).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~165-172 |

| Olefinic (C=C) | ~130-145 |

| Ethyl (-CH2-) | ~15-25 |

| Ring Methyl (-CH3) | ~10-15 |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

For more complex molecules or to confirm structural assignments, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) are employed.

A COSY experiment on this compound would show correlations between coupled protons. For example, a cross-peak would be observed between the signals of the methylene (-CH2-) and methyl (-CH3) protons of the ethyl group, confirming their connectivity. This technique is particularly useful in distinguishing between isomers and assigning protons in crowded spectral regions. sapub.orgyoutube.com

An HMQC (or its more modern counterpart, HSQC) spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. This would allow for the unambiguous assignment of each carbon atom in the ¹³C NMR spectrum by linking it to its corresponding proton(s) in the ¹H NMR spectrum. For instance, the singlet from the ring-bound methyl protons would show a correlation to the corresponding methyl carbon signal in the HMQC spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound by probing the vibrational modes of its chemical bonds.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for identifying the characteristic functional groups in this compound. The anhydride functional group, in particular, has very distinctive absorption bands in the IR spectrum. spectroscopyonline.com

Acid anhydrides typically show two strong carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching modes. spectroscopyonline.com For cyclic anhydrides like this compound, these bands are expected at relatively high wavenumbers. For example, maleic anhydride itself exhibits strong peaks around 1780–1820 cm⁻¹. zbaqchem.com The IR spectrum of 2,3-dimethylmaleic anhydride shows a strong carbonyl band at 1733 cm⁻¹. researchgate.net For polyethylene (B3416737) grafted with maleic anhydride, characteristic peaks for the anhydride C=O bond appear at 1848 cm⁻¹ (asymmetric stretch) and 1777 cm⁻¹ (symmetric stretch). researchgate.net It is expected that the lower-wavenumber C=O stretch will be more intense for cyclic anhydrides. spectroscopyonline.com

Other expected absorptions for this compound include C-H stretching vibrations from the alkyl groups (typically below 3000 cm⁻¹) and C-O-C stretching of the anhydride ring, which can be found in the 1300 to 1000 cm⁻¹ region. researchgate.netspectroscopyonline.com The presence of these characteristic peaks in an FTIR spectrum provides strong evidence for the this compound structure. nipne.ro

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| Anhydride C=O (asymmetric stretch) | ~1820-1870 | Strong |

| Anhydride C=O (symmetric stretch) | ~1750-1800 | Stronger |

| Alkyl C-H stretch | ~2850-2960 | Medium-Weak |

Note: The values are based on typical ranges for cyclic anhydrides and may vary.

Raman spectroscopy provides complementary information to FTIR spectroscopy. While FTIR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. Certain vibrational modes that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa.

For cyclic anhydrides, the symmetric C=O stretching vibration, which is strong in the FTIR spectrum, is also typically strong in the Raman spectrum. The C=C double bond within the furanone ring of this compound is expected to produce a strong Raman signal. While specific Raman data for this compound was not found in the search results, comprehensive Raman spectral libraries exist for a vast number of organic compounds, which can be used for comparative analysis. analyzeiq.comthermofisher.comthermofisher.com The analysis of the Raman spectrum would aid in confirming the presence of the key structural features of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool in the analysis of this compound for both qualitative and quantitative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a cornerstone for the analysis of volatile and semi-volatile compounds. birchbiotech.comomicsonline.org In the context of this compound, GC-MS is instrumental for identifying the compound within complex mixtures and for elucidating the composition of byproducts or related substances.

Research has demonstrated the utility of GC-MS in identifying ethylmethylmaleic acid, the hydrolyzed form of the anhydride, in environmental samples such as drinking water concentrates. epa.gov In these studies, the presence of ethylmethylmaleic acid was confirmed at significant levels, highlighting the method's sensitivity in detecting and identifying components in intricate matrices. epa.gov The technique's ability to separate individual components before they enter the mass spectrometer allows for clear identification even when related compounds, like dimethylmaleic acid, are also present. epa.gov

The general workflow of GC-MS analysis involves injecting a sample into the gas chromatograph, where it is vaporized and separated based on the components' different affinities for the stationary phase within the column. birchbiotech.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, enabling its identification. jfda-online.com For complex samples, derivatization techniques may be employed to enhance the volatility and thermal stability of analytes, although this may not always be necessary for this compound itself. lynchburg.edu

Table 1: GC-MS Parameters for Analysis of Related Anhydrides

| Parameter | Setting | Reference |

| Column Type | HP-5 Capillary Column | google.com |

| Detector | Flame Ionization Detector (FID) / Mass Spectrometer | jfda-online.comgoogle.com |

| Injection Mode | Split or Splitless | jfda-online.comgoogle.com |

| Temperature Program | Initial temp. 30-100°C, ramp to 200-250°C | google.com |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

Note: This table represents typical parameters for the analysis of anhydrides and related compounds and may be adapted for this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. mdpi.comunivie.ac.at This capability is invaluable for the unambiguous identification of this compound and for differentiating it from other compounds that may have the same nominal mass (isobars).

HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can achieve mass resolutions exceeding 50,000, which is sufficient to resolve and identify components in complex mixtures without the need for prior chromatographic separation. mdpi.com For this compound, with a molecular formula of C7H8O3, the exact mass can be calculated and compared to the experimentally measured mass. A close match provides strong evidence for the compound's identity. This level of precision is crucial in metabolic studies, impurity profiling, and the analysis of complex reaction mixtures where multiple isomers or closely related compounds may be present. univie.ac.atmetu.edu.tr

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound and its derivatives, both gas and liquid chromatography play vital roles.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography (GC) is a robust and widely used technique for determining the purity of volatile compounds and for performing quantitative analysis. birchbiotech.comomicsonline.org The principle of GC relies on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. birchbiotech.com

For this compound, GC can be used to assess its purity by separating it from any starting materials, byproducts, or degradation products. The area of the peak corresponding to this compound in the resulting chromatogram is proportional to its concentration in the sample. birchbiotech.com By using a reference standard of known purity, the exact purity of a sample can be calculated. The area normalization method is a common quantitative approach where the purity is determined by dividing the peak area of the target compound by the total area of all peaks in the chromatogram. google.com

Factors such as column type, temperature programming, and detector choice are critical for achieving optimal separation and sensitivity. birchbiotech.com Flame ionization detectors (FID) are commonly used for quantitative analysis due to their wide linear range and high sensitivity to organic compounds.

Table 2: Typical GC Conditions for Purity Analysis of Anhydrides

| Parameter | Condition | Reference |

| Column | Capillary (e.g., HP-5) | google.com |

| Carrier Gas | Helium or Nitrogen | birchbiotech.com |

| Injector Temperature | 220-280°C | google.com |

| Detector Temperature | 250-260°C | google.com |

| Quantification | Area Normalization | google.com |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives

While GC is suitable for volatile compounds, high-performance liquid chromatography (HPLC) is the method of choice for analyzing non-volatile, thermally labile, or polar derivatives of this compound. birchbiotech.com HPLC separates components of a mixture in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. sielc.com

Derivatization of this compound, for instance, by reaction with alcohols or amines to form esters or amides, may be necessary for certain applications or to enhance detection. These derivatives are often less volatile and more amenable to HPLC analysis. For example, methods have been developed for the analysis of other anhydrides and their derivatives using reversed-phase HPLC with UV detection. nih.govsielc.com In such methods, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, often a mixture of water and acetonitrile (B52724) or methanol. nih.gov

The choice of derivatizing agent can significantly impact the chromatographic separation and detection sensitivity. nih.gov For instance, derivatization with an agent that introduces a chromophore can enhance UV-Vis detection.

Advanced Characterization Techniques for Polymer-Derived Materials

This compound can be incorporated into polymers to modify their properties. The characterization of these polymer-derived materials requires a combination of analytical techniques to understand their structure and composition. When maleic anhydride is grafted onto a polymer backbone, it introduces reactive anhydride groups that can be further modified. ajchem-a.comcore.ac.uk

Techniques such as Fourier-transform infrared spectroscopy (FTIR) are used to confirm the presence of the anhydride functional group in the polymer. nih.gov For determining the molecular weight distribution of the resulting polymer, gel permeation chromatography (GPC), also known as size-exclusion chromatography (SEC), is employed. core.ac.ukrsc.org

Thermal properties of the modified polymers, such as the glass transition temperature (Tg), can be investigated using dynamic mechanical thermal analysis (DMTA) or differential scanning calorimetry (DSC). ajchem-a.comrsc.org These techniques provide insights into how the incorporation of this compound affects the polymer's physical properties. For instance, the addition of bulky side chains derived from the anhydride can increase the polymer's rigidity and glass transition temperature. ajchem-a.com

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers. wikipedia.orgijprajournal.com It separates analytes based on their size or hydrodynamic volume in a solution. wikipedia.org In the context of this compound research, GPC is crucial for characterizing the molecular weight (Mn and Mw) and the dispersity (Đ) of copolymers. wikipedia.org

The process involves dissolving the polymer sample in a suitable solvent and passing it through a column packed with a porous gel. ijprajournal.com Larger molecules elute first as they are excluded from the pores of the gel, while smaller molecules penetrate the pores and have a longer elution time. oecd.org The elution volume is then correlated to the molecular weight by using a calibration curve generated from polymer standards of known molecular weights, such as polystyrene. wikipedia.org

For copolymers containing maleic anhydride, such as those with styrene (B11656), GPC analysis is essential to confirm the successful polymerization and to understand how reaction conditions affect the final molecular weight and its distribution. core.ac.ukwikipedia.org For instance, in the synthesis of poly(styrene-co-maleic anhydride), GPC can be used to monitor the molecular weight of the resulting copolymer. core.ac.uk In some cases, modification of the copolymer, such as through methanolysis, is necessary before GPC analysis to prevent adsorption of the maleic anhydride units onto the column material. mdpi.com

Table 1: GPC Analysis Parameters

| Parameter | Description | Typical Information Obtained |

|---|---|---|

| Number Average Molecular Weight (Mn) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. wikipedia.org | Provides information on the average size of the polymer chains. |

| Weight Average Molecular Weight (Mw) | An average molecular weight that is more sensitive to the presence of high molecular weight chains. wikipedia.org | Reflects the contribution of larger molecules to the overall polymer properties. |

| Dispersity (Đ) | The ratio of Mw to Mn (Đ = Mw/Mn), indicating the breadth of the molecular weight distribution. wikipedia.org | A value close to 1 suggests a narrow distribution, while larger values indicate a broader range of polymer chain lengths. |

Scanning Electron Microscopy (SEM) for Morphological Analysis of Materials

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and texture of materials at high magnifications. carleton.edumdpi.com It utilizes a focused beam of high-energy electrons to generate signals from the surface of a specimen, providing detailed two-dimensional images. carleton.edu The signals derived from electron-sample interactions reveal information about the sample's external morphology, chemical composition (when coupled with Energy Dispersive X-ray Spectroscopy or EDS), and crystalline structure. carleton.edu

In the study of materials containing this compound, SEM is employed to investigate the surface features of polymers, composites, and grafted materials. For instance, in blends or composites, SEM can reveal the phase morphology, dispersion of components, and the nature of the interface between different phases. researchgate.net When maleic anhydride-grafted polymers are used as compatibilizers in polymer blends, SEM images can demonstrate the improved interfacial adhesion and finer phase dispersion, which are indicative of effective compatibilization. dergipark.org.tr

The preparation of samples for SEM analysis is a critical step and typically involves fixing, dehydrating, and coating the sample with a conductive material to prevent charge buildup from the electron beam. researchgate.net The resulting images can provide qualitative and semi-quantitative information about the material's structure, with the ability to analyze features down to the nanometer scale. carleton.edu

Table 2: Information Obtained from SEM Analysis

| Type of Information | Description |

|---|---|

| Surface Topography | Provides details of surface features, texture, and roughness. carleton.edu |

| Morphology | Shows the shape, size, and arrangement of particles or phases on the sample surface. carleton.edumdpi.com |

| Composition | When combined with EDS, it can provide elemental composition of the sample surface. carleton.edu |

| Phase Distribution | In multiphase materials, it helps to visualize the distribution and dispersion of the different phases. researchgate.net |

Thermal Gravimetric Analysis (TGA) for Thermal Stability Assessment

Thermal Gravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.comh-and-m-analytical.com This method is essential for determining the thermal stability and composition of materials, including polymers containing this compound. eltra.com

The TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. eltra.com The sample is heated according to a programmed temperature profile, and the mass loss is recorded. The resulting TGA curve plots the percentage of mass loss against temperature. From this curve, key information such as the onset temperature of decomposition, the temperature of maximum decomposition rate, and the final residual mass can be determined. eltra.com

For copolymers of maleic anhydride, TGA is used to evaluate their thermal resistance. For example, the introduction of N-phenyl maleimide (B117702) into a styrene and maleic anhydride copolymer system has been shown to improve the thermal resistance of the resulting terpolymer, a finding that can be quantified using TGA. researchgate.net The thermal stability of polymer blends and composites can also be assessed, where the addition of maleic anhydride-grafted polymers can sometimes lead to enhanced thermal stability. researchgate.net

Table 3: Key Parameters from TGA Analysis

| Parameter | Description |

|---|---|

| Onset Decomposition Temperature (Tonset) | The temperature at which significant mass loss begins. |

| Temperature of Maximum Decomposition Rate (Tmax) | The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative TGA curve. |

| Residual Mass | The percentage of the initial mass remaining at the end of the analysis, which can indicate the amount of non-volatile residue or ash. eltra.com |

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a widely used thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. cuni.czwikipedia.org DSC is used to study thermal transitions in materials, such as melting, crystallization, and glass transitions. cuni.cz

In a DSC experiment, both the sample and a reference material are subjected to a controlled temperature program. wikipedia.org When the sample undergoes a phase transition, it will absorb or release heat, resulting in a difference in heat flow compared to the reference. wikipedia.org This is recorded as a peak or a step in the DSC curve. Endothermic events, like melting, absorb heat, while exothermic events, such as crystallization, release heat. cuni.cz The glass transition temperature (Tg) appears as a step-like change in the heat capacity. cuni.cztainstruments.com

For polymers containing this compound, DSC is invaluable for determining their thermal properties. nih.gov The Tg is a critical parameter that indicates the transition from a rigid, glassy state to a more flexible, rubbery state. tainstruments.com The melting temperature (Tm) and crystallization temperature (Tc) provide information about the crystalline nature of the polymer. cuni.cz For example, in studies of copolymers of styrene and maleic anhydride, DSC can be used to measure the Tg, which is influenced by the comonomer composition. researchgate.net

Table 4: Phase Transitions Studied by DSC

| Phase Transition | Description | Appearance on DSC Curve |

|---|---|---|

| Glass Transition (Tg) | The reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state. tainstruments.com | A step-like change in the baseline. wikipedia.org |

| Crystallization (Tc) | The process where molecules arrange themselves into a crystalline form from an amorphous solid. cuni.cz | An exothermic peak. wikipedia.org |

| Melting (Tm) | The transition from a solid to a liquid state. cuni.cz | An endothermic peak. wikipedia.org |

X-ray Diffraction (XRD) and Wide-Angle X-ray Diffraction (WAXD) for Crystalline Structure

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. wikipedia.org When a beam of X-rays strikes a crystalline material, it is diffracted in specific directions, creating a unique diffraction pattern of peaks at different angles (2θ). wikipedia.org This pattern serves as a fingerprint for the crystalline phase, allowing for its identification. cgs.gov.cz Powder X-ray diffraction (PXRD) is a common method for analyzing polycrystalline materials. cgs.gov.cz

Wide-Angle X-ray Diffraction (WAXD) is a specific application of XRD that is particularly useful for characterizing the crystalline structure of polymers. WAXD patterns can distinguish between amorphous and crystalline regions within a polymer. Crystalline domains produce sharp diffraction peaks, while amorphous regions result in a broad halo. researchgate.net

In the context of materials involving maleic anhydride, XRD and WAXD are used to study changes in crystallinity. For example, when maleic anhydride is grafted onto a polymer like low-density polyethylene (LDPE), WAXD can be used to characterize the changes in the crystal structure and crystallinity of the resulting grafted polymer. researchgate.net Similarly, in composites, XRD can reveal how the addition of fillers, such as hemp fibers, and compatibilizers, like maleic anhydride-grafted polypropylene (B1209903) (MAPP), affects the crystalline phases of the polymer matrix. mdpi.com

Table 5: Information from XRD and WAXD Analysis

| Parameter | Description |

|---|---|

| Crystalline Phase Identification | Matching the diffraction pattern to a database to identify the crystalline substances present. cgs.gov.cz |

| Crystallinity | Quantifying the percentage of crystalline material in a semi-crystalline sample by analyzing the relative areas of the crystalline peaks and the amorphous halo. researchgate.net |

| Crystallite Size | Estimating the size of the crystalline domains from the broadening of the diffraction peaks. cgs.gov.cz |

| Unit Cell Parameters | Precisely determining the dimensions of the crystal lattice. cgs.gov.cz |

X-ray Fluorescence (XRF) and Atomic Absorption (AA) Spectroscopy for Elemental Analysis in Grafted Systems

X-ray Fluorescence (XRF) and Atomic Absorption (AA) Spectroscopy are two powerful techniques for elemental analysis.

X-ray Fluorescence (XRF) is a non-destructive analytical method that determines the elemental composition of a material. qa-group.com The sample is irradiated with high-energy X-rays, causing the atoms within the sample to emit characteristic "fluorescent" X-rays. usgs.gov Each element produces a unique set of characteristic X-rays, allowing for their identification and quantification. qa-group.com XRF can be used to analyze solids, liquids, and powders for elements from beryllium to uranium, with concentrations ranging from 100% down to the parts-per-million (ppm) level. malvernpanalytical.com

Atomic Absorption (AA) Spectroscopy is another technique for determining the concentration of specific elements in a sample. analytik-jena.com It relies on the principle that atoms in a ground state will absorb light at a specific wavelength when they are excited. aurora-instr.com The sample is typically atomized in a flame or a graphite (B72142) furnace, and a light beam of a specific wavelength is passed through the atomic vapor. analytik-jena.comelgalabwater.com The amount of light absorbed is proportional to the concentration of the element of interest. aurora-instr.com AAS is highly sensitive and is often used for trace metal analysis. elgalabwater.com

In the context of grafted systems involving this compound, these techniques can be crucial for confirming the presence and quantifying the amount of specific elements. For instance, if a maleic anhydride copolymer is modified to include a metal-containing moiety or used in a composite with a metallic filler, XRF or AAS could be used to determine the concentration of that metal. While direct application to this compound itself is less common as it is composed of C, H, and O, these techniques become relevant when it is part of a larger, more complex system containing other elements. For example, in the synthesis of copolymers, elemental analysis can be used to determine the composition of the final product. core.ac.ukmdpi.comlew.ro

Table 6: Comparison of XRF and AA Spectroscopy

| Feature | X-ray Fluorescence (XRF) | Atomic Absorption (AA) Spectroscopy |

|---|---|---|

| Principle | Measures the emission of characteristic X-rays from an excited sample. usgs.gov | Measures the absorption of light by ground-state atoms in a vapor. aurora-instr.com |

| Sample State | Solids, liquids, powders. qa-group.com | Typically liquids or digested solids. aurora-instr.com |

| Analysis Type | Multi-elemental analysis is common. malvernpanalytical.com | Typically single-element analysis, though some systems can do sequential multi-element analysis. elgalabwater.com |

| Sensitivity | Generally ppm level. malvernpanalytical.com | High sensitivity, often to ppb (parts-per-billion) or lower levels. elgalabwater.com |

| Destructive/Non-destructive | Generally non-destructive. qa-group.com | Destructive, as the sample is consumed during atomization. aurora-instr.com |

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the chemical compound “this compound” (also known as 3-Ethyl-4-methyl-2,5-furandione) to generate a thorough and informative article that strictly adheres to the requested detailed outline.

The majority of research in the fields of polymer chemistry, materials science, and advanced organic synthesis focuses extensively on the parent compound, maleic anhydride (MAH or MAN) , and its direct derivatives like maleic anhydride-grafted polymers (e.g., MAPP - maleic anhydride-grafted polypropylene). While maleic anhydride itself is widely documented as a monomer, compatibilizer, grafting agent, and precursor for functional materials, this extensive body of research does not specifically detail the synthesis, properties, and applications of this compound in the outlined contexts.

Specifically, targeted searches for this compound in relation to:

Copolymerization and terpolymerization processes

Its role as a compatibilizer in polymer blends

Grafting onto polymer substrates for surface modification

Synthesis of hydrogels and superabsorbent polymers

Development of functionalized polymeric materials

Its use as an advanced organic synthesis reagent

did not yield the detailed research findings, data tables, or specific examples necessary to fulfill the request as outlined. The existing literature concentrates on the broader applications of the maleic anhydride functional group rather than this specific ethyl- and methyl-substituted derivative. Therefore, constructing an article that focuses solely on this compound with the required level of scientific detail and accuracy is not possible at this time.

Applications of Ethylmethylmaleic Anhydride in Advanced Materials and Chemical Synthesis

Advanced Organic Synthesis Reagent

Precursor for the Synthesis of Chiral Building Blocks via Asymmetric Ring-Opening Reactions

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. nih.govnih.gov Ethylmethylmaleic anhydride (B1165640) serves as an excellent starting material for producing chiral building blocks through asymmetric ring-opening reactions. nih.gov In this process, the cyclic anhydride is opened by a nucleophile, often an alcohol, in the presence of a chiral catalyst. This catalyst directs the nucleophilic attack to one of the two carbonyl groups, resulting in a product with a specific stereochemistry.

The general mechanism for the asymmetric ring-opening of a cyclic anhydride like ethylmethylmaleic anhydride can proceed through two primary pathways: general base catalysis and nucleophilic catalysis. In the general base catalysis pathway, a chiral catalyst, such as a β-amino alcohol, activates the nucleophile (e.g., an alcohol) by deprotonation, making it more reactive. The chiral environment of the catalyst then guides the newly formed nucleophile to attack one of the enantiotopic carbonyl groups of the anhydride, leading to the formation of a chiral monoester. The nucleophilic catalysis pathway, on the other hand, involves the direct attack of the chiral catalyst on the anhydride to form a highly reactive chiral intermediate, which is then attacked by the alcohol.

The choice of catalyst and reaction conditions can significantly influence the enantioselectivity of the ring-opening reaction. Various chiral ligands and metal complexes have been developed to achieve high yields and enantiomeric excesses in these transformations. The resulting chiral monoesters are valuable building blocks that can be further elaborated into a wide range of complex chiral molecules, including pharmaceuticals and natural products.

Table 1: Key Aspects of Asymmetric Ring-Opening of this compound

| Feature | Description |

| Reaction Type | Asymmetric Ring-Opening |

| Substrate | This compound |

| Key Transformation | Conversion of an achiral anhydride to a chiral monoester. |

| Catalysis | Typically employs chiral catalysts like amino alcohols or metal complexes. |

| Significance | Produces valuable chiral building blocks for asymmetric synthesis. |

Intermediate in the Construction of Complex Natural Products and Pharmaceutical Scaffolds

The structural motifs derived from this compound are found in a variety of biologically active natural products and are utilized in the design of novel pharmaceutical scaffolds. The furan-2,5-dione core of this compound is a key feature in a number of natural products, and its derivatives are often employed as intermediates in their total synthesis. researchgate.net

The ability to introduce stereocenters in a controlled manner through the asymmetric ring-opening of this compound makes it a powerful tool for synthetic chemists. The resulting chiral products can be further modified through a variety of chemical transformations to construct the complex carbon skeletons of natural products. For instance, the carboxylic acid and ester functionalities of the ring-opened product can be selectively manipulated to build larger and more intricate molecular architectures.

In the realm of medicinal chemistry, the rigid scaffold provided by the this compound core can be used to design and synthesize novel drug candidates. By functionalizing the anhydride or its derivatives, chemists can create libraries of compounds for screening against various biological targets. The predictable stereochemistry that can be achieved with this starting material is particularly advantageous in drug design, as the biological activity of a molecule is often highly dependent on its three-dimensional structure.

Acylating Agent in Fine Chemical Production

Anhydrides, including this compound, are effective acylating agents in organic synthesis. nih.govuni.lu They are often preferred over their acyl chloride counterparts due to their lower corrosiveness and the production of less harmful byproducts. uni.lu In an acylation reaction, the anhydride transfers an acyl group to a nucleophile, such as an alcohol, amine, or thiol.

The acylation reaction with this compound proceeds via a nucleophilic addition-elimination mechanism. The nucleophile attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the carboxylate group acting as a good leaving group, resulting in the acylated product and a carboxylic acid byproduct.

This reactivity is harnessed in fine chemical production for the synthesis of esters, amides, and other acylated compounds. For example, the reaction of this compound with an alcohol will yield a monoester, a reaction that is fundamental in the production of various specialty chemicals. The choice of an anhydride as the acylating agent can also offer advantages in terms of selectivity and milder reaction conditions compared to other acylating agents.

Research into Natural Occurrence and Isolation

Identification and Characterization in Plant Extracts and Essential Oils (e.g., Morus rotunbiloba)

While a wide variety of furan (B31954) derivatives have been identified in natural sources, the specific natural occurrence of this compound has not been extensively documented in the scientific literature. mdpi.com Compounds with a furanone skeleton are present in numerous plant species and are known to contribute to their aroma and biological activity. researchgate.net For instance, various furan and furanone compounds have been isolated from different species of the Morus (mulberry) genus. However, at present, there are no specific reports detailing the isolation of this compound from Morus rotunbiloba.

The search for novel natural products is an ongoing endeavor, and it is plausible that this compound or its derivatives may be identified in plant extracts or essential oils in the future. The application of advanced analytical techniques is crucial for the detection and characterization of minor components in complex natural mixtures.

Methodologies for Isolation and Identification from Biological Matrices

The isolation and identification of a specific compound like this compound from a complex biological matrix, such as a plant extract, involves a series of systematic steps.

Table 2: General Methodology for Isolation and Identification

| Step | Techniques | Purpose |

| Extraction | Solvent extraction (e.g., with hexane, ethyl acetate, methanol), steam distillation, supercritical fluid extraction. | To obtain a crude extract containing the target compound from the biological source. |

| Fractionation and Purification | Column chromatography (e.g., silica (B1680970) gel, Sephadex), preparative thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC). | To separate the crude extract into fractions of decreasing complexity and isolate the pure compound. |

| Structural Elucidation | Spectroscopy (NMR, IR, UV-Vis), mass spectrometry (MS), X-ray crystallography. | To determine the chemical structure of the isolated compound and confirm its identity as this compound. |

Initially, a crude extract is obtained from the plant material using an appropriate solvent or extraction method. This extract is then subjected to various chromatographic techniques to separate its components based on their physicochemical properties, such as polarity and size. Fractions are collected and analyzed, often using TLC or HPLC, to track the presence of the target compound.

Once a pure compound is isolated, its structure is determined using a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Infrared (IR) spectroscopy helps to identify the functional groups present, such as the characteristic anhydride carbonyl stretches. Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In some cases, X-ray crystallography can provide an unambiguous determination of the three-dimensional structure of the molecule.

Future Research Directions and Emerging Trends in Ethylmethylmaleic Anhydride Chemistry

Development of Highly Selective and Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis of ethylmethylmaleic anhydride (B1165640) is a primary area of future research. Current synthetic strategies for substituted maleic anhydrides often rely on petroleum-based feedstocks and harsh reaction conditions. Future efforts will likely focus on the utilization of renewable resources and green chemistry principles.

One promising approach is the use of bio-based platform chemicals. For instance, malic acid, which can be derived from biomass, has been investigated as a precursor for other functionalized anhydrides. Research into catalytic conversions of such bio-based molecules to ethylmethylmaleic anhydride could provide a sustainable alternative to traditional methods. The key challenge lies in the selective introduction of the ethyl and methyl groups.

Moreover, the development of catalytic processes that minimize waste and energy consumption is crucial. This includes the exploration of heterogeneous catalysts that can be easily separated and recycled, and the use of solvent-free or green solvent systems. For example, the use of solid acid catalysts or enzyme-catalyzed reactions could offer highly selective and sustainable routes to this compound.

Table 1: Comparison of Potential Sustainable Synthetic Strategies for Substituted Maleic Anhydrides

| Synthetic Strategy | Potential Precursor | Key Advantages | Research Challenges |

| Bio-based Conversion | Malic Acid, Furfural | Renewable feedstock, potential for reduced carbon footprint | Development of selective catalytic systems for alkyl group introduction |

| Catalytic Dehydration | Substituted Succinic Acids | Atom economy, potential for continuous flow processes | Catalyst stability and prevention of side reactions |

| Green Oxidation | Bio-derived Alkenes | Use of green oxidants (e.g., H₂O₂, O₂) | Control of regioselectivity and prevention of over-oxidation |

Exploration of Novel Catalytic Systems for Enantioselective Transformations

The prochiral nature of this compound makes it an interesting substrate for enantioselective transformations. The development of novel catalytic systems that can control the stereochemical outcome of reactions involving the anhydride ring is a significant area of future research. This could lead to the synthesis of chiral building blocks for the pharmaceutical and fine chemical industries.

Organocatalysis, in particular, holds great promise for the enantioselective functionalization of this compound. Chiral amines, phosphines, and N-heterocyclic carbenes (NHCs) could be employed to catalyze a variety of transformations, such as asymmetric additions of nucleophiles to the carbon-carbon double bond or the carbonyl groups. The challenge will be to design catalysts that can effectively differentiate between the two faces of the anhydride ring.

Furthermore, transition metal catalysis with chiral ligands could also be explored for enantioselective reactions, such as asymmetric hydrogenation or cycloaddition reactions. The development of catalysts that can operate under mild conditions with high turnover numbers and enantioselectivities will be a key focus.

Advanced Computational Modeling for Rational Design of Reactivity and Selectivity

Computational modeling is becoming an indispensable tool in modern chemical research. In the context of this compound, advanced computational methods can provide valuable insights into its reactivity and selectivity, guiding the rational design of new reactions and catalysts.

Density Functional Theory (DFT) calculations can be used to model the reaction mechanisms of various transformations involving this compound. This can help in understanding the factors that control the regioselectivity and stereoselectivity of these reactions. For example, computational studies have been used to investigate the cyclodehydration of maleamic acids to maleimides, providing insights into the reaction pathways and transition states. Similar studies on this compound could help in optimizing reaction conditions and designing more efficient synthetic routes.

Molecular dynamics (MD) simulations can be employed to study the interactions of this compound with catalysts and solvents. This can aid in the design of catalysts with improved activity and selectivity. Furthermore, computational screening of virtual libraries of catalysts could accelerate the discovery of new and effective catalytic systems for transformations involving this compound.

Integration of this compound into Responsive and Smart Material Systems

The reactivity of the anhydride group in this compound makes it an attractive building block for the development of responsive and smart materials. These are materials that can change their properties in response to external stimuli such as pH, temperature, or light.

One area of exploration is the incorporation of this compound into polymers to create pH-responsive systems. The anhydride ring can be opened by hydrolysis under basic conditions, leading to the formation of carboxyl groups. This change in chemical structure can alter the solubility and conformation of the polymer, making it useful for applications such as drug delivery. For instance, copolymers of styrene (B11656) and maleic anhydride have been modified to create pH-sensitive polymers for intracellular drug delivery.

Furthermore, the double bond in this compound can be utilized for polymerization and cross-linking, allowing for the creation of smart gels and coatings. The ethyl and methyl substituents can be used to tune the physical properties of these materials, such as their mechanical strength and thermal stability. The development of liquid crystalline materials from maleic anhydride derivatives suggests that this compound could also be used to create materials with interesting optical and electronic properties.

Investigations into its Role in Complex Biological Pathways (excluding human trials)

While the direct role of this compound in biological pathways is not well-established, research into its potential interactions with biological systems could reveal new avenues for investigation. The reactivity of the anhydride group suggests that it could potentially interact with nucleophilic residues in proteins and other biomolecules.

Future research could involve in vitro studies to investigate the effect of this compound on specific enzymes or cellular processes. For example, its ability to act as an enzyme inhibitor could be explored. It is important to note that such studies would be purely exploratory and would not involve human trials.

The development of fluorescently labeled derivatives of this compound could be a useful tool for studying its uptake and distribution in cells. This could provide insights into its potential biological targets and mechanisms of action.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for the rapid discovery of new molecules with desired properties. These techniques can be applied to the this compound scaffold to generate large libraries of derivatives and screen them for a variety of applications.

For example, a combinatorial library of amides and esters of ethylmethylmaleic acid could be synthesized by reacting this compound with a diverse set of amines and alcohols. This library could then be screened for biological activity, catalytic properties, or for use as monomers in polymer synthesis.

The development of efficient and automated methods for the synthesis and purification of these derivative libraries will be crucial for the success of this approach. Furthermore, the development of sensitive and reliable high-throughput assays for screening these libraries will be essential for identifying promising lead compounds.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing ethylmethylmaleic anhydride and characterizing its purity?

- Methodological Answer : Synthesis typically involves anhydride formation via esterification or Diels-Alder reactions. For purity characterization, employ acid-base titration to quantify unreacted carboxylic acids or byproducts . Gas chromatography (GC) with derivatization (e.g., using acetic anhydride for acylation) enhances volatility for accurate quantification . Nuclear magnetic resonance (NMR) spectroscopy (e.g., NMR) confirms structural integrity and monitors reaction progress .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

- Methodological Answer : Use GC-MS with derivatization (e.g., acetylation) to improve detectability . For non-volatile matrices, HPLC with UV detection or refractive index monitoring is suitable. Acid-base back titration can resolve anhydride content in polymer blends by quantifying residual acidic groups post-reaction . Spectrophotometric methods (e.g., FTIR) track functional group transformations (e.g., C=O stretching at ~1850 cm) .